2,3-Dibromoacrylic acid 2,3-Dibromoacrylic acid
Brand Name: Vulcanchem
CAS No.: 24557-10-6
VCID: VC16015448
InChI: InChI=1S/C3H2Br2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1-
SMILES:
Molecular Formula: C3H2Br2O2
Molecular Weight: 229.85 g/mol

2,3-Dibromoacrylic acid

CAS No.: 24557-10-6

Cat. No.: VC16015448

Molecular Formula: C3H2Br2O2

Molecular Weight: 229.85 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dibromoacrylic acid - 24557-10-6

Specification

CAS No. 24557-10-6
Molecular Formula C3H2Br2O2
Molecular Weight 229.85 g/mol
IUPAC Name (Z)-2,3-dibromoprop-2-enoic acid
Standard InChI InChI=1S/C3H2Br2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1-
Standard InChI Key AZAFGYLHYXBSMI-UPHRSURJSA-N
Isomeric SMILES C(=C(/C(=O)O)\Br)\Br
Canonical SMILES C(=C(C(=O)O)Br)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

2,3-Dibromoacrylic acid exists as a mixture of (E)- and (Z)-stereoisomers, as indicated by its IUPAC name, (E)-2,3-dibromoacrylic acid compound with (Z)-2,3-dibromoacrylic acid . The presence of bromine atoms on the α- and β-carbons of the acrylic acid framework introduces significant steric and electronic effects. The compound’s SMILES notation (OC(=O)C(\Br)=C/Br\text{OC(=O)C(\Br)=C/Br}) and InChI key (AZAFGYLHYXBSMI-UPHRSURJSA-N\text{AZAFGYLHYXBSMI-UPHRSURJSA-N}) reflect its planar geometry and conjugated double-bond system .

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValueSource
Molecular Weight229.85 g/mol
LogP (Partition Coefficient)1.702
Hydrogen Bond Donors1 (carboxylic acid -OH group)
Hydrogen Bond Acceptors2 (carboxylic acid O atoms)
Rotatable Bonds1 (C-C single bond)
Melting/Boiling PointsNot explicitly reported-

The compound’s moderate LogP value suggests balanced lipophilicity, facilitating solubility in both polar aprotic solvents (e.g., dimethyl sulfoxide) and nonpolar media . Its solid-state stability at room temperature is corroborated by storage recommendations specifying continental U.S. ambient conditions .

Applications in Research and Industry

Role as a Chemical Intermediate

The compound’s primary utility lies in its function as a synthetic intermediate. Its α,β-unsaturated carbonyl system enables participation in Michael additions, Diels-Alder reactions, and nucleophilic substitutions, making it valuable for constructing complex brominated molecules . For example, it could serve as a precursor for bioactive molecules targeting epigenetic modulation, though direct evidence of such applications remains unspecified in the literature .

Research Frontiers and Challenges

Unexplored Reactivity

The stereochemical interplay between the (E)- and (Z)-isomers presents opportunities for studying their distinct reactivities. For instance, the (E)-isomer’s trans configuration might favor certain cycloadditions, while the (Z)-isomer could exhibit enhanced electrophilicity .

Analytical Characterization Gaps

Publicly accessible data lack detailed spectroscopic profiles (e.g., 1H^{1}\text{H}-NMR, IR). Filling these gaps would aid in quality control and mechanistic studies.

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